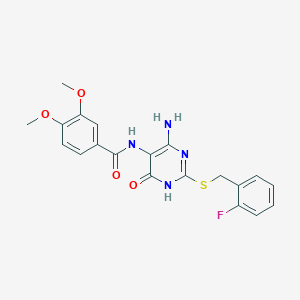

N-(4-amino-2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds of this nature typically belong to the class of organic compounds known as benzamides, which are compounds containing a benzene ring attached to an amide functional group . The presence of the fluorobenzyl group and the pyrimidinyl group could suggest that this compound may have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of similar compounds often involves the coupling of appropriate precursors. For instance, fluorobenzyl groups can be introduced using 4-fluorophenylboronic acid in a Suzuki coupling . The pyrimidinyl group could potentially be synthesized from a suitable precursor through a series of reactions .Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds .Chemical Reactions Analysis

The chemical reactivity of such compounds would depend on the functional groups present in the molecule. For example, the amide group might undergo hydrolysis under acidic or basic conditions, while the fluorobenzyl group might participate in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined experimentally. These properties are influenced by the functional groups present in the molecule .Applications De Recherche Scientifique

Imaging Agents for Biological Applications

The introduction of fluorine atoms into compounds can significantly enhance their properties, making them suitable for biological imaging applications. Specifically, the synthesis of 18 F-substituted pyridines is of interest due to their potential as imaging agents . The compound , with its fluorinated benzyl component, could be a precursor in the synthesis of such pyridines, aiding in the development of novel imaging agents for diagnostic purposes.

Prostate Cancer Targeted Therapy

The compound has been utilized in the synthesis of prodrugs activated by prostate-specific antigen (PSA). These prodrugs are designed to be activated in the presence of PSA, which is often elevated in prostate cancer, thereby delivering the cytotoxic agent directly to the cancer cells . This targeted approach minimizes the impact on healthy cells and reduces side effects.

Synthesis of Fluorinated Pharmaceuticals

Fluorine atoms are known to significantly alter the biological activity of pharmaceuticals. Around 10% of all pharmaceuticals used in medical treatment contain fluorine due to its ability to improve physical, biological, and environmental properties . The compound could serve as a key intermediate in the synthesis of new fluorinated drugs.

Agricultural Chemical Development

The introduction of fluorine atoms into lead structures is a common modification to develop new agricultural products with improved properties. The compound could be used to synthesize new molecules with potential applications in agriculture, such as pesticides or herbicides with enhanced efficacy and reduced environmental impact .

Mécanisme D'action

Target of Action

The primary target of N-(4-amino-2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is the prostate-specific antigen (PSA) . PSA is a serine protease enzyme that plays a crucial role in the liquefaction of semen in the human reproductive system. It is also a biomarker for prostate cancer, as its levels are often elevated in the blood of men with this disease .

Mode of Action

N-(4-amino-2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a prodrug that is activated by PSA . The compound is designed to be cleaved by PSA, releasing its active form . This active form then interacts with its targets, leading to the desired therapeutic effects .

Biochemical Pathways

The activation of N-(4-amino-2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide by PSA leads to the release of phosphoramide mustard . This compound is a cytotoxic agent that can crosslink DNA, leading to DNA damage and cell death . Therefore, the activation of this prodrug can lead to the death of PSA-producing cells, such as prostate cancer cells .

Pharmacokinetics

The pharmacokinetic properties of N-(4-amino-2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide are influenced by its design as a prodrug . After administration, the compound exhibits high clearance with significant extrahepatic metabolism . This means that the compound is rapidly metabolized and eliminated from the body .

Result of Action

The activation of N-(4-amino-2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide by PSA leads to the cytotoxic effects on PSA-producing cells . In vitro studies have shown that the compound is cytotoxic to LNCaP cells, a type of prostate cancer cell that produces PSA . The compound demonstrated selectivity over non-PSA-producing cells .

Action Environment

The action of N-(4-amino-2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is influenced by the presence of PSA, which is its activating enzyme . Therefore, the compound’s action, efficacy, and stability are likely to be influenced by factors that affect PSA levels, such as the presence of prostate cancer .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[4-amino-2-[(2-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O4S/c1-28-14-8-7-11(9-15(14)29-2)18(26)23-16-17(22)24-20(25-19(16)27)30-10-12-5-3-4-6-13(12)21/h3-9H,10H2,1-2H3,(H,23,26)(H3,22,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCEHMIPESPZESU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC=CC=C3F)N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-amino-2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Ethyl-2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2977945.png)

![(2S)-2-[(2-Methylpropan-2-yl)oxy]propan-1-ol](/img/structure/B2977953.png)

![5,7-Dimethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2977954.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2977958.png)

![N-{5-cyano-2-[(4-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide](/img/structure/B2977960.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2977962.png)